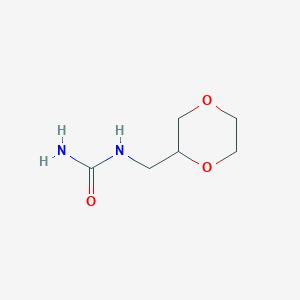

(1,4-Dioxan-2-ylmethyl)urea

描述

Structural Architectures and Functional Group Significance of the Dioxane and Urea (B33335) Moieties

The unique characteristics of (1,4-Dioxan-2-ylmethyl)urea arise from the interplay of its two primary functional components: the 1,4-dioxane (B91453) ring and the urea group.

The 1,4-dioxane moiety is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. This scaffold is recognized in drug discovery for its ability to act as a bioisosteric replacement for other cyclic systems like piperidine (B6355638) or morpholine. thieme.de The presence of the two ether linkages imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of a drug candidate. thieme.de Substituted 1,4-dioxanes are considered valuable chemotypes in medicinal chemistry, potentially enhancing bioavailability. thieme.de Dioxane derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents. ontosight.airesearchgate.net

The combination of the flexible, hydrophilic 1,4-dioxane ring with the potent hydrogen-bonding urea group in this compound suggests a molecule with the potential for specific biological interactions and favorable drug-like properties.

Overview of Precedent Research in Dioxane- and Urea-Containing Compounds Relevant to this compound

While direct research on this compound is limited, the broader class of compounds containing both dioxane and urea functionalities has been a subject of scientific investigation. These studies provide a valuable framework for understanding the potential roles and applications of this structural combination.

For instance, more complex molecules integrating these two moieties have been synthesized and explored for their biological activities. An example is the compound '1-(6,8-Dimethyl-2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-1- nih.govresearchgate.netdioxan-2-ylmethyl-3-m-tolyl-urea', which is noted for its potential in pharmaceutical research. ontosight.ai The presence of both the dioxane and urea groups in this larger structure suggests their utility in creating molecules with potential anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai

Research into the synthesis of N-substituted ureas has also utilized dioxane as a solvent, highlighting the chemical compatibility of these two components. nih.gov Furthermore, studies on the synthesis of aryl diazonium nitrates have involved the reaction of aryl ureas with a dioxane-NO₂ adduct. tandfonline.com

The development of dual inhibitors of enzymes like cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) has also seen the strategic use of urea-containing compounds, sometimes in conjunction with heterocyclic rings that, while not dioxane itself, point to the general principle of combining these functionalities. nih.gov

Other examples of reported compounds that feature both a 1,4-dioxane and a urea moiety include:

(2-{[(1,4-Dioxan-2-yl)methyl]amino}propanoyl)urea molport.com

1-[(1,4-Dioxan-2-yl)methyl]-1-methyl-3-[(2-propoxyphenyl)methyl]urea molport.com

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea

1-(1-Cyclobutyl-2-oxopyrrolidin-3-yl)-3-(1,4-dioxan-2-ylmethyl)urea smolecule.com

1-(1,4-Dioxan-2-ylmethyl)-3-[(2-ethyltriazol-4-yl)methyl]urea smolecule.com

Table 2: Examples of Dioxane- and Urea-Containing Compounds in Research

| Compound Name | Molecular Formula | Key Structural Features | Potential Relevance | Reference |

|---|---|---|---|---|

| 1-(6,8-Dimethyl-2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-1- nih.govresearchgate.netdioxan-2-ylmethyl-3-m-tolyl-urea | C₂₇H₃₂N₄O₄ | Quinoline, Dioxane, Urea | Pharmaceutical research, potential biological activity | ontosight.ai |

| (2-{[(1,4-Dioxan-2-yl)methyl]amino}propanoyl)urea | C₉H₁₇N₃O₄ | Dioxane, Propanoyl, Urea | Building block for more complex molecules | molport.com |

| 1-[(1,4-Dioxan-2-yl)methyl]-1-methyl-3-[(2-propoxyphenyl)methyl]urea | C₁₇H₂₆N₂O₄ | Dioxane, Substituted Phenyl, Urea | Novel chemical entity for screening | molport.com |

| 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea | C₁₉H₂₈N₂O₄ | Spirocyclic Dioxane, Urea | Investigated for bioactive properties | |

| 1-(1-Cyclobutyl-2-oxopyrrolidin-3-yl)-3-(1,4-dioxan-2-ylmethyl)urea | C₁₄H₂₃N₃O₄ | Pyrrolidinone, Dioxane, Urea | Novel chemical entity for screening | smolecule.com |

| 1-(1,4-Dioxan-2-ylmethyl)-3-[(2-ethyltriazol-4-yl)methyl]urea | C₁₁H₁₉N₅O₃ | Triazole, Dioxane, Urea | Versatile chemical compound for research | smolecule.com |

This precedent research underscores the scientific interest in combining dioxane and urea moieties to create novel chemical entities with diverse potential applications. The synthesis and investigation of these and similar molecules contribute to a growing body of knowledge that can inform the future exploration of simpler structures like this compound.

属性

IUPAC Name |

1,4-dioxan-2-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-6(9)8-3-5-4-10-1-2-11-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIGNMKYDFFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,4 Dioxan 2 Ylmethyl Urea

Convergent and Divergent Synthesis Approaches to the Core Structure of (1,4-Dioxan-2-ylmethyl)urea

The construction of the this compound scaffold can be achieved through both convergent and divergent synthetic strategies. Convergent synthesis involves the separate synthesis of the 1,4-dioxane (B91453) and urea (B33335) fragments, which are then coupled together. In contrast, a divergent approach would involve the initial synthesis of a common intermediate that can be elaborated into the final target molecule.

Approaches Involving Formation of the 1,4-Dioxane Ring System

The formation of the 1,4-dioxane ring is a critical step in the synthesis of this compound. Several methods have been developed for the synthesis of substituted 1,4-dioxanes.

One common approach starts from readily available epoxides. enamine.net The key step involves the ring-opening of an epoxide with an ethylene (B1197577) glycol monosodium salt, followed by the cyclization of the resulting diol to form the 1,4-dioxane ring. enamine.net For instance, the reaction of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with ethylene glycol leads to a 1,5-diol intermediate, which can then undergo an intramolecular Mitsunobu reaction to yield the corresponding (S)-2-[(1,4-dioxan-2-yl)methyl]isoindoline-1,3-dione. thieme-connect.de

Another method involves the acid-catalyzed dehydration of diethylene glycol or the reaction of ethylene glycol with formaldehyde (B43269). atamankimya.com Additionally, the reaction of carbon monoxide with formaldehyde and a 1,2-glycol in the presence of hydrogen fluoride (B91410) can produce 1,4-dioxan-2-ones, which can serve as precursors to the desired dioxane structure. google.com

A photocatalytic [4 + 2] skeleton-editing strategy has also been reported for the synthesis of dihydroisoquinoline-1,4-diones, showcasing an innovative approach to ring formation that could potentially be adapted. nih.govrsc.org

Approaches Involving Installation of the Urea Functional Group

The installation of the urea functional group is another key transformation. A prevalent method for forming urea derivatives is the reaction of an amine with an isocyanate. nih.govmdpi.com In the context of this compound, this would involve the reaction of (1,4-dioxan-2-yl)methanamine with a suitable isocyanate or the reaction of an isocyanate precursor with an amine.

The synthesis of ureas can also be achieved through the reaction of amines with phosgene (B1210022) or its equivalents, though the high toxicity of phosgene is a significant drawback. researchgate.net Alternative methods include the catalytic carbonylation of amines with carbon monoxide or carbon dioxide. google.com A one-pot, two-step protocol for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines has been developed, which utilizes a Staudinger-aza-Wittig reaction in the presence of polymer-bound diphenylphosphine (B32561) under carbon dioxide pressure. researchgate.net

Furthermore, the synthesis of unsymmetrical ureas can be achieved from primary amides and amines using PhI(OAc)2. mdpi.com This method offers good functional group compatibility and proceeds under mild conditions. mdpi.com

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound requires careful control of chemo- and regioselectivity. During the formation of the 1,4-dioxane ring, the regioselectivity of the epoxide ring-opening is crucial to ensure the correct substitution pattern. For instance, the reaction of epoxides with ethylene glycol monosodium salt is a key step that dictates the final structure. enamine.net

In the installation of the urea moiety, the regioselectivity of the reaction between the amine and the isocyanate is generally well-defined. However, when dealing with more complex substrates containing multiple nucleophilic sites, protecting groups may be necessary to ensure that the reaction occurs at the desired position.

Cascade reactions, which involve a series of intramolecular transformations, can offer high levels of selectivity. For example, a palladium-catalyzed cascade process has been used for the regioselective synthesis of benzimidazolones from monosubstituted ureas and dihaloaromatic systems. deepdyve.com This approach highlights the potential for developing highly selective one-pot procedures.

Derivatization and Functionalization Reactions of this compound

Once the core structure of this compound is assembled, it can be further modified to create a library of derivatives with diverse properties. These modifications can be targeted at the urea nitrogen atoms or the dioxane ring system.

Modifications at the Urea Nitrogen Atoms

The nitrogen atoms of the urea group are nucleophilic and can participate in a variety of chemical transformations. One common derivatization is N-alkylation or N-arylation. For example, the reaction of a urea with an alkyl halide in the presence of a base can introduce an alkyl group onto one of the nitrogen atoms.

Acylation of the urea nitrogens can also be achieved using acylating agents such as acyl chlorides or anhydrides. This allows for the introduction of a wide range of functional groups. For instance, the acylation of an ETP-amine with benzoyl chloride has been demonstrated, highlighting the versatility of this approach for diversification. acs.org

Furthermore, the urea functionality can be incorporated into more complex heterocyclic systems. For example, multicomponent reactions involving isatins, tetrahydroisoquinolines, and terminal alkynes can lead to the formation of complex urea-containing heterocycles. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkyl urea | mdpi.com |

| N-Arylation | Aryl halide, Catalyst (e.g., Palladium) | N-Aryl urea | deepdyve.com |

| N-Acylation | Acyl chloride, Base | N-Acyl urea | acs.org |

| Cyclization | Multicomponent reaction | Heterocyclic urea | acs.org |

Functionalization of the Dioxane Ring System

The 1,4-dioxane ring of this compound also presents opportunities for functionalization, although it is generally less reactive than the urea moiety. The methylene (B1212753) protons adjacent to the oxygen atoms are susceptible to radical abstraction, which can be followed by the introduction of various functional groups.

For example, the decarboxylative alkylation of 1,4-dioxane with α,β-unsaturated acids can be achieved in the presence of a radical initiator. thieme-connect.de This reaction introduces a new carbon-carbon bond at the 2-position of the dioxane ring.

Transition-metal-catalyzed C-H activation and borylation reactions represent a powerful tool for the direct functionalization of C-H bonds. escholarship.org While specific examples for this compound are not detailed, this methodology offers a promising avenue for the late-stage functionalization of the dioxane ring. Iridium catalysts have been shown to be effective for the borylation of alkyl C-H bonds, which could then be further elaborated. escholarship.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Decarboxylative Alkylation | α,β-Unsaturated acid, Radical initiator | 2-Substituted 1,4-dioxane | thieme-connect.de |

| C-H Borylation | Borylation agent, Iridium catalyst | Borylated 1,4-dioxane | escholarship.org |

Stereoselective Synthesis of Enantiopure this compound Analogues

The synthesis of enantiopure analogues of this compound hinges on establishing a chiral center at the C2 position of the 1,4-dioxane ring. The final urea formation step, typically an addition of an amine to an isocyanate or a related carbonyl derivative, does not create a stereocenter. Therefore, the key challenge lies in the enantioselective synthesis of the chiral precursor, (1,4-dioxan-2-yl)methanamine.

Several strategies have been developed for the asymmetric synthesis of chiral 1,4-dioxane derivatives. One prominent method involves the use of chiral starting materials. For instance, enantiopure 1,2-diols can react with vinyl selenones in the presence of a base to yield substituted enantiopure 1,4-dioxanes in good to excellent yields through a Michael-initiated ring-closure (MIRC) reaction. nih.gov Another approach starts from readily available chiral tartrates to synthesize C2-symmetric ligands with a 1,4-dioxane backbone. acs.org

Organocatalysis offers a powerful tool for creating chiral 1,4-dioxanes. An asymmetric synthesis has been developed through the organocatalytic enantioselective desymmetrization of oxetanes, which proceeds with high efficiency and enantioselectivity to establish quaternary stereocenters. researchgate.net Similarly, palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclic siloxyketones has been employed to produce enantioenriched heterocycles, which can be precursors to chiral 1,4-dioxane structures. rsc.org These reactions can achieve high levels of enantioselectivity, often exceeding 90% enantiomeric excess (ee). rsc.org

The table below summarizes selected catalytic systems used in the stereoselective synthesis of chiral 1,4-dioxane and related oxygenated heterocycles, which are analogous to the core structure of the target compound.

Table 1: Catalytic Systems for Stereoselective Synthesis of Chiral Dioxane Analogues

| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium(I) complexes with chiral bisphosphine ligands (derived from tartrates) | β-substituted enamides | Chiral amines/β-amino alcohols | 94% to >99% ee acs.org |

| Palladium / Chiral Ligand | Cyclic Siloxyketones | Enantioenriched Cyclic Siloxanes | Up to 94% ee rsc.org |

| Cinchonine-derived Urea Catalyst | Cyclohexadienones | Enantioenriched Polycyclic Cyclohexenones | High ee researchgate.net |

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. pandawainstitute.com This involves a focus on safer solvents, improved atom economy, energy efficiency, and the use of renewable feedstocks.

A key area for green innovation is in the formation of the urea moiety. Traditional methods often rely on hazardous reagents like phosgene and its derivatives. A significantly greener alternative is the nucleophilic addition of amines to an isocyanate, or more sustainably, to potassium isocyanate in water. nih.gov This approach avoids the use of organic co-solvents, and the product can often be isolated by simple filtration, reducing the need for purification by chromatography. nih.gov

The synthesis of the 1,4-dioxane ring itself presents sustainability challenges. The solvent 1,4-dioxane is under legislative scrutiny due to safety and environmental concerns, and efforts are underway to replace it in many applications. acs.org However, when 1,4-dioxane is the target molecular scaffold, greener synthetic routes are essential. A sustainable method for producing 1,4-dioxane involves the catalytic dimerization of ethylene oxide (oxirane) at low temperatures (75 °C) using a ZrO₂/TiO₂ composite oxide catalyst. mdpi.com This process boasts 100% conversion of the starting material and high selectivity for the desired product, representing a significant improvement in atom economy and waste reduction. mdpi.com

Furthermore, direct C-H functionalization in aqueous media represents a modern, green approach to creating substituted dioxanes. For example, a silver-catalyzed cross-dehydrogenative coupling reaction between quinazolines and 1,4-dioxane has been successfully performed in water, demonstrating the potential for greener methods to install the dioxane moiety onto other molecular fragments. rsc.org The use of lemon juice as a natural, biodegradable acid catalyst in conjunction with concentrated solar radiation has also been explored for synthesizing heterocyclic compounds containing a 1,4-dioxane group, highlighting the potential of renewable resources and energy sources in chemical synthesis. researchgate.net

The following table compares traditional and greener approaches to the synthesis of the core structures within this compound.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green/Sustainable Method | Green Chemistry Principles Addressed |

|---|---|---|---|

| Urea Formation | Use of phosgene or isocyanates in volatile organic solvents. | Nucleophilic addition of an amine to potassium isocyanate in water. nih.gov | Safer solvents (water), waste prevention, improved atom economy. |

| 1,4-Dioxane Ring Synthesis | Dehydration of diethylene glycol with concentrated sulfuric acid. | Catalytic dimerization of oxirane over a reusable solid acid catalyst at low temperature. mdpi.com | Higher energy efficiency, use of catalysts, waste prevention. |

| Dioxane Functionalization | Multi-step classical synthesis routes. | Direct C-H functionalization in aqueous media. rsc.org | Atom economy, reduction of derivatives, safer solvents. |

Chemical Reactivity and Transformation Mechanisms of 1,4 Dioxan 2 Ylmethyl Urea

Reactions of the Urea (B33335) Moiety in (1,4-Dioxan-2-ylmethyl)urea

The urea group [-NH-C(O)-NH-] is a versatile functional group known for its unique electronic properties and its significant role in hydrogen bonding. semanticscholar.orgnih.gov These characteristics are central to its reactivity in this compound.

Nucleophilic and Electrophilic Transformations at the Urea Carbonyl

The urea functional group contains both nucleophilic (nitrogen atoms) and electrophilic (carbonyl carbon) centers, although the resonance delocalization of the nitrogen lone pairs into the carbonyl group moderates both reactivities compared to amines and ketones.

The carbonyl carbon of the urea in this compound is an electrophilic site susceptible to attack by strong nucleophiles, which can lead to addition or substitution reactions. While generally less reactive than the carbonyls of ketones or esters, transformations can be induced under specific conditions. Hydrolysis, for instance, can occur under strong acidic or basic conditions to yield (1,4-dioxan-2-yl)methanamine, ammonia (B1221849), and carbon dioxide.

The nitrogen atoms of the urea moiety possess lone pairs and can act as nucleophiles. Their nucleophilicity is reduced due to resonance, but they can still participate in reactions such as alkylation or acylation, particularly after deprotonation. The synthesis of unsymmetrical ureas often involves the reaction of an isocyanate with an amine, a classic example of nucleophilic attack by the amine nitrogen. nih.gov Conversely, the formation of this compound itself likely proceeds via the reaction of (1,4-dioxan-2-yl)methanamine with a source of the ureido group, such as an isocyanate or by using phosgene (B1210022) equivalents. nih.gov

In the context of coordination chemistry, urea can act as a ligand, bonding to metal ions through either the carbonyl oxygen (O-bonded) or one of the nitrogen atoms (N-bonded). These coordination modes can significantly alter the reactivity of the urea moiety. Studies on (urea)pentaamminerhodium(III) complexes have shown that O- and N-bonded linkage isomers can interconvert and undergo different decomposition pathways. researchgate.net The N-bonded isomer, for example, decomposes thousands of times faster than free urea under acidic conditions, proceeding through a cyanate (B1221674) intermediate. researchgate.net This suggests that if this compound were to coordinate to a metal center, its degradation or transformation could be significantly accelerated.

Hydrogen Bonding Interactions and Their Influence on Reactivity

A defining characteristic of the urea group is its capacity for strong and directional hydrogen bonding. semanticscholar.orgnih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen, with its two lone pairs, serves as a hydrogen bond acceptor. semanticscholar.org This allows for the formation of robust intermolecular interactions, such as the common urea-urea dimer motif. nih.gov

These hydrogen bonds play a critical role in the solid-state structure and the solution-phase behavior of urea-containing compounds. researchgate.net They can influence molecular conformation, solubility, and the accessibility of reactive sites. For instance, the formation of intermolecular hydrogen-bonded aggregates can shield the urea's reactive centers, potentially lowering its reactivity in certain transformations.

The hydrogen-bond donor strength of a urea can be tuned by the substituents on its nitrogen atoms. nih.gov Electron-withdrawing groups enhance the positive charge on the NH protons, making them stronger hydrogen-bond donors. nih.gov In this compound, the electron-donating nature of the alkyl substituent (the dioxan-2-ylmethyl group) results in moderate hydrogen-bond donor strength. These interactions are crucial in molecular recognition and can be exploited in designing organocatalysts where the urea moiety activates a substrate through hydrogen bonding.

Table 1: Hydrogen Bonding Capabilities of the Urea Moiety

| Urea Group Component | Function | Number of Sites | Interaction Type |

|---|---|---|---|

| N-H Protons | Donor | 2 | Directional H-bond |

Reactivity of the 1,4-Dioxane (B91453) Ring System in this compound

The 1,4-dioxane ring is a saturated cyclic ether. It is generally considered to be chemically stable and is often used as a solvent for a variety of chemical reactions due to its inertness. atamankimya.comacs.org However, under specific conditions, it can undergo reactions.

Ring-Opening and Rearrangement Reactions

The 1,4-dioxane ring is resistant to ring-opening under standard conditions. Cleavage of the ether C-O bonds typically requires harsh reagents, such as strong protic or Lewis acids at elevated temperatures. Such reactions would likely proceed via protonation of an ether oxygen, followed by nucleophilic attack from the counter-ion, leading to ring scission.

Rearrangement reactions of the dioxane ring itself are uncommon. However, chemical manipulations on substituents attached to the ring are well-documented and can lead to significant changes in a molecule's properties without disrupting the ring structure. nih.gov For this compound, reactions are more likely to occur at the urea moiety or the methylene (B1212753) bridge connecting it to the ring, rather than involving a rearrangement of the dioxane skeleton itself.

Oxidation and Reduction Pathways

The 1,4-dioxane ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygens (positions 2, 3, 5, and 6). These C-H bonds are activated towards radical abstraction. The oxidation of 1,4-dioxane by powerful oxidizing agents like Fenton's reagent (H₂O₂/Fe²⁺), which generates hydroxyl radicals, has been studied. nih.gov The process involves the abstraction of a hydrogen atom to form a dioxane radical, which can then undergo further reactions leading to degradation products. Kinetic studies have determined the reaction rate constant for the reaction of 1,4-dioxane with hydroxyl radicals to be 2.25 x 10⁸ M⁻¹s⁻¹. nih.gov Similar pathways are plausible for this compound, although the presence of the urea group might influence the reaction's regioselectivity. Furthermore, enzymatic oxidation of related complex molecules containing the (1,4-dioxan-2-yl)methyl group has been noted, suggesting that biological systems can also catalyze the oxidation of this moiety. googleapis.com

Reduction of the saturated 1,4-dioxane ring is not a common transformation as it contains no double bonds. Cleavage of the C-O bonds via reductive pathways would require very harsh conditions, such as high-pressure catalytic hydrogenation, which would likely also reduce the urea's carbonyl group.

Catalytic and Mechanistic Studies on Reactions Involving this compound

While no specific mechanistic studies focusing solely on this compound as a catalyst or substrate were found, its structural components suggest potential roles in catalytic processes.

Urea as a Catalyst/Ligand: Urea and thiourea (B124793) derivatives are widely used as organocatalysts, primarily leveraging their hydrogen-bonding capabilities to activate electrophiles. nih.gov It is plausible that this compound could function similarly, for example, in activating carbonyl compounds towards nucleophilic attack. Furthermore, deprotonated ureas can act as potent catalysts for reactions like ring-opening polymerizations. researchgate.net This opens the possibility of using this compound as a pre-catalyst that becomes active upon deprotonation.

Dioxane as a Mechanistic Probe: The use of 1,4-dioxane as a solvent in mechanistic studies is widespread. acs.orgmarquette.edu Its ability to coordinate weakly to catalytic centers can sometimes influence reaction pathways. The dioxane moiety within the molecule could potentially engage in intramolecular coordination or solvation effects, influencing the reactivity of the appended urea group.

Table 2: Potential Catalytic Roles of this compound

| Moiety | Potential Catalytic Function | Mechanism of Action | Relevant Reaction Type |

|---|---|---|---|

| Urea | Hydrogen Bond Donor Catalyst | Activation of electrophiles via H-bonding | Michael additions, Aldol reactions |

| Deprotonated Urea | Anionic Brønsted Base/Nucleophilic Catalyst | Deprotonation of substrates; initiation of polymerization | Ring-Opening Polymerization researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dioxan 2 Ylmethyl Urea

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Specific single-crystal X-ray diffraction data for "(1,4-Dioxan-2-ylmethyl)urea" are not publicly available. However, the structural characteristics can be inferred from the known behaviors of urea (B33335) and its derivatives, which have been extensively studied. rsc.orgroyalsocietypublishing.orgiucr.orgiucr.org

Urea and its derivatives are well-known for forming robust hydrogen-bonded networks. rsc.org In the solid state, the urea moiety typically engages in intermolecular hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups acting as donors. It is highly probable that "this compound" would crystallize in a manner that maximizes these interactions. Molecules would likely be linked via pairs of N-H⋯O=C hydrogen bonds, forming centrosymmetric dimers with an R²₂(8) ring motif, a common feature in urea co-crystals. rsc.org

Table 1: Predicted Crystallographic and Hydrogen Bonding Parameters for this compound Note: This table is predictive and based on typical values for urea derivatives.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for centrosymmetric structures) |

| Dominant Intermolecular Interaction | N-H⋯O=C hydrogen bonds |

| Secondary Interactions | C-H⋯O (dioxane ether oxygen) hydrogen bonds |

| Common Supramolecular Motif | R²₂(8) hydrogen-bonded dimer |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformational Analysis

Experimental NMR spectra for "this compound" are not available in the literature. However, expected chemical shifts and coupling constants can be predicted based on the analysis of its constituent parts: the 1,4-dioxane (B91453) ring and the methylurea (B154334) side chain.

The 1,4-dioxane ring typically undergoes rapid chair-to-chair inversion in solution. researchgate.net This conformational dynamism influences the observed NMR signals. The protons of the dioxane ring would present as a complex set of multiplets in the range of approximately 3.2 to 4.0 ppm. A patent for a related compound, 1-[(1,4-Dioxan-2-yl)methyl]-5-nitro-2-phenyl-1H-indole, reports the signals for the dioxane and methyl protons in CD₃OD, providing a valuable reference. tubitak.gov.tr The signals were described as a series of multiplets from δ 3.11 to 3.83 ppm for the ring and methyl protons, which aligns with expectations. tubitak.gov.tr

The urea protons (N-H) would appear as broader signals, with chemical shifts highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The primary amine (-NH₂) protons would likely appear as a broad singlet, while the secondary amine (-NH-) proton would be a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive. Chemical shifts (δ) are in ppm relative to TMS. Actual values are solvent-dependent.

| Protons | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| Dioxane ring CH₂ | 3.5 - 3.9 | m |

| Dioxane ring CH | 3.7 - 4.0 | m |

| -CH₂-N | 3.2 - 3.5 | t or dt |

| -NH- | 5.0 - 6.5 | t (broad) |

In the ¹³C NMR spectrum, the carbons of the 1,4-dioxane ring would be expected in the δ 65-75 ppm range. docbrown.info The methylene carbon attached to the nitrogen would likely appear around δ 40-50 ppm. The carbonyl carbon (C=O) of the urea group is the most deshielded, typically appearing in the range of δ 158-165 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive. Chemical shifts (δ) are in ppm relative to TMS.

| Carbon | Predicted δ (ppm) |

|---|---|

| C=O (Urea) | 158 - 165 |

| Dioxane ring C-O | 65 - 75 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Probing

While specific IR and Raman spectra for this compound have not been published, the expected vibrational modes can be confidently predicted. The spectra would be dominated by characteristic absorptions from the urea and 1,4-dioxane moieties.

The urea group gives rise to several strong and characteristic IR bands. tandfonline.comresearchgate.net The C=O stretching vibration (Amide I band) is typically very strong and appears in the range of 1630-1680 cm⁻¹. researchgate.net The N-H bending vibrations (Amide II band) are found around 1550-1640 cm⁻¹. Strong, broad N-H stretching vibrations would be prominent in the 3200-3500 cm⁻¹ region, with their position and shape being sensitive to hydrogen bonding.

The 1,4-dioxane ring is characterized by strong C-O-C stretching vibrations, which are expected to appear in the 1070-1140 cm⁻¹ region of the IR spectrum. docbrown.info C-H stretching vibrations from the aliphatic ring and methyl linker would be observed between 2850 and 3000 cm⁻¹.

In Raman spectroscopy, the symmetric C-N stretching of the urea group is expected to be a very intense feature, typically found around 750-830 cm⁻¹. tandfonline.comresearchgate.net The C=O stretch is also Raman active.

Table 4: Predicted Principal Vibrational Bands for this compound Note: This table is predictive. Wavenumbers are in cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3200-3500 | Strong, Broad | Medium | N-H Stretching |

| 2850-3000 | Medium | Medium | C-H Stretching |

| 1630-1680 | Very Strong | Medium | C=O Stretching (Amide I) |

| 1550-1640 | Strong | Weak | N-H Bending (Amide II) |

| 1070-1140 | Strong | Medium | C-O-C Stretching (Dioxane) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Experimental mass spectrometry data for "this compound" is not documented in the searched literature. The compound has a molecular weight of 160.17 g/mol . rsc.orgbiosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• at m/z 160 would be expected.

The fragmentation pattern would likely be complex, involving pathways characteristic of both cyclic ethers and ureas. uga.eduwikipedia.orgmiamioh.edu For the 1,4-dioxane ring, a primary fragmentation route involves the loss of an alkyl group adjacent to an ether oxygen (α-cleavage). nih.govdu.ac.in Cleavage across the ring (transannular cleavage) is also common for multifunctional cyclic ethers. uga.edu

Key fragmentation pathways would likely include:

Loss of formaldehyde (B43269) (CH₂O, 30 Da): A common fragmentation for dioxane derivatives, leading to a fragment ion at m/z 130.

Cleavage of the C-C bond between the ring and the side chain: This would generate the [(1,4-Dioxan-2-yl)methyl]⁺ cation (m/z 101) or the [Urea]⁺• radical cation (m/z 60).

Fragmentation of the urea moiety: Loss of ammonia (B1221849) (NH₃, 17 Da) or isocyanic acid (HNCO, 43 Da) from the urea portion of a larger fragment is possible.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound Note: This table is predictive and based on general fragmentation rules.

| m/z | Possible Identity | Fragmentation Pathway |

|---|---|---|

| 160 | [C₆H₁₂N₂O₃]⁺• | Molecular Ion (M⁺•) |

| 130 | [C₅H₁₀N₂O₂]⁺• | M⁺• - CH₂O |

| 101 | [C₅H₉O₂]⁺ | Cleavage of CH₂-NH bond |

| 87 | [C₄H₇O₂]⁺ | Ring fragmentation |

| 60 | [CH₄N₂O]⁺• | Cleavage of CH₂-NH bond |

Computational and Theoretical Investigations of 1,4 Dioxan 2 Ylmethyl Urea

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.org For (1,4-Dioxan-2-ylmethyl)urea, DFT calculations would provide insights into its stability, reactivity, and the distribution of electrons within the molecule. These calculations typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement and then computing various electronic properties. acs.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the urea (B33335) moiety, specifically the nitrogen and oxygen atoms, which are rich in electrons. The LUMO, on the other hand, would likely be distributed across the carbonyl group of the urea and potentially involve the adjacent methylene (B1212753) bridge and dioxane ring. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity, influencing its interactions with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Property | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates areas of high electron density (negative potential), while blue signifies regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential. jksus.org

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group in the urea moiety, as well as the oxygen atoms in the dioxane ring. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine groups in the urea would exhibit a positive potential (blue), making them likely sites for nucleophilic interaction. This detailed charge distribution map is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological targets. jksus.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can reveal stabilizing interactions such as hyperconjugation. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. umd.edulsuhsc.edu For a flexible molecule like this compound, MD simulations can reveal its conformational landscape—the various shapes it can adopt—and its dynamic behavior in different environments, such as in solution. umd.edulsuhsc.edu

The 1,4-dioxane (B91453) ring can exist in several conformations, with the chair form being the most stable. The linkage to the methylurea (B154334) side chain introduces additional rotational freedom. MD simulations would allow for the exploration of the different possible orientations of the side chain relative to the ring and the internal rotations within the urea group. These simulations can provide insights into the molecule's flexibility, which is crucial for understanding its interactions with other molecules, particularly in biological systems where shape and flexibility are key to function.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation against Experimental Data

Computational chemistry can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to validate the computed structure and electronic properties. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. For this compound, the predicted NMR spectrum would show distinct signals for the protons and carbons of the dioxane ring and the methylurea side chain. For example, the protons on the carbon adjacent to the oxygen atoms in the dioxane ring would be expected to have a different chemical shift than the other ring protons.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrations of a molecule's bonds. Computational methods can predict the frequencies and intensities of these vibrations. For this compound, key predicted vibrational modes would include the N-H and C=O stretching frequencies of the urea group, and the C-O-C stretching of the dioxane ring.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) can be used to predict the wavelengths at which the molecule absorbs light. For this compound, the primary electronic transitions would likely involve the promotion of an electron from the HOMO to the LUMO.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Illustrative Predicted Value |

| ¹H NMR | Chemical Shift (dioxane protons) | 3.5 - 4.0 ppm |

| ¹³C NMR | Chemical Shift (carbonyl carbon) | ~160 ppm |

| IR | C=O Stretch | ~1650 cm⁻¹ |

| UV-Vis | λmax | ~200 nm |

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would need to be determined through specific calculations and validated by experimental data.

Computational Modeling of Non-Covalent Interactions, Including Hydrogen Bonding and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonds, are crucial in determining the structure and properties of molecular systems, including how molecules assemble into larger structures (supramolecular assembly). jksus.orgscholaris.ca The urea group is particularly adept at forming strong hydrogen bonds, acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the C=O group).

Computational modeling can be used to investigate the hydrogen bonding capabilities of this compound. This would involve studying its interactions with itself (dimerization) and with other molecules, such as water or other solvents. These models can predict the geometry and strength of the hydrogen bonds formed. The oxygen atoms in the 1,4-dioxane ring can also act as hydrogen bond acceptors. itrcweb.org Understanding these non-covalent interactions is essential for predicting the compound's solubility, crystal structure, and potential for forming organized molecular assemblies.

Applications of 1,4 Dioxan 2 Ylmethyl Urea in Chemical Synthesis and Materials Science

(1,4-Dioxan-2-ylmethyl)urea as a Key Intermediate or Building Block in Complex Molecule Synthesis

The presence of multiple functional groups—a primary and a secondary amine within the urea (B33335) moiety, a carbonyl group, and two ether linkages in the dioxane ring—positions this compound as a potentially versatile building block in organic synthesis.

Synthesis of Heterocyclic Compounds

While urea and its derivatives are common precursors in the synthesis of various nitrogen-containing heterocycles, specific examples detailing the use of this compound for this purpose are not prominent in the reviewed scientific literature. researchgate.netrjptonline.org In principle, the urea functionality could participate in cyclization reactions. For instance, reactions of urea derivatives with dicarbonyl compounds or their equivalents are standard methods for preparing pyrimidines and other related heterocycles. A patent discloses N-{[(2S)-1,4-dioxan-2-yl]methyl}-N′-substituted-urea compounds, indicating that this scaffold is of interest, though the synthesis from the parent this compound is not described. google.com The synthesis of new tetrazole and 1,3-oxazepine derivatives often starts from different, more complex precursors. researchgate.net

Construction of Macrocyclic and Polycyclic Systems

The synthesis of macrocycles containing urea units is an active area of research, as these structures are of interest for host-guest chemistry, catalysis, and as precursors to interlocked molecules. nih.gov High-yield methods often rely on dynamic bond formation or template-driven reactions to favor cyclization over polymerization. nih.gov

There are no specific documented examples of this compound being used as a key building block for macrocycles in the surveyed literature. The synthesis of bis-urea macrocycles, for example, typically involves the cyclization of corresponding dibromides with a triazinanone under specific conditions. researchgate.net The use of 1,4-dioxane (B91453) as a solvent has been reported in macrocycle synthesis, though in some cases, it can lead to complex product mixtures or lower yields of the desired macrocycle. nih.gov The inherent flexibility and functional handles of this compound suggest its potential as a component in a larger macrocyclic structure, but this application remains largely unexplored based on available data.

Role of this compound Derivatives in Supramolecular Chemistry and Self-Assembly

The self-assembly properties of molecules are dictated by non-covalent interactions, with hydrogen bonding being a primary driver for urea-containing compounds.

Formation of Hydrogen-Bonded Networks and Assemblies

The urea functional group is an excellent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (through its N-H protons) and an acceptor (through its carbonyl oxygen). researchgate.net This directional and strong interaction often leads to the formation of predictable one-dimensional "tapes" or "ribbons" in the solid state and in solution. researchgate.net These assemblies are characterized by bifurcated hydrogen bonds between the N-H groups of one molecule and the carbonyl oxygen of an adjacent molecule. mdpi.com

Design of Organic Gels and Supramolecular Polymers

The ability of small molecules to gelate organic solvents or form supramolecular polymers is often linked to their capacity to self-assemble into extended, entangled fibrous networks. Urea-based compounds are well-known low-molecular-weight organogelators. researchgate.net The strong, directional hydrogen bonds facilitate the one-dimensional growth required to form the gel network.

While the potential exists, there is no specific research describing the use of this compound or its simple derivatives as organogelators or as monomers for supramolecular polymers. The formation of a stable gel or a high-molecular-weight supramolecular polymer is a delicate balance between solubility and the strength of intermolecular interactions, which is highly dependent on the nature of the substituents on the urea group. For instance, pyridyl-appended bis-urea ligands have been shown to form metallogels, where the gelation is linked to the competition between urea-urea and urea-pyridyl hydrogen bonding. researchgate.net

Potential in Polymer Chemistry and Functional Materials (Non-Biological Applications)

The incorporation of specific functional units into polymer backbones or as pendant groups is a key strategy for creating functional materials with tailored properties. Urea linkages are known to impart high cohesion and chemical stability in polymer materials. mdpi.com

A review of the literature did not yield any studies where this compound was used as a monomer in polymerization or as an additive to create functional materials. The field of urea-containing polymers is extensive, but often focuses on polyurethanes (which can contain urea linkages as byproducts) or non-isocyanate polyurethanes. mdpi.com Similarly, research into functional polymers derived from cyclic ethers has explored monomers like substituted 1,3-dioxolanes to create polymer electrolytes, but this does not extend to the specific compound of interest. acs.org The development of functional materials from renewable resources like cellulose (B213188) sometimes involves the use of NaOH/urea as a solvent system, but this is unrelated to the covalent incorporation of a urea-based monomer. researchgate.net Therefore, the potential of this compound in this area remains hypothetical, awaiting investigation.

Conclusion and Future Perspectives in 1,4 Dioxan 2 Ylmethyl Urea Research

Summary of Current Understanding and Research Gaps

Current understanding of (1,4-Dioxan-2-ylmethyl)urea is largely inferred from the broader knowledge of urea (B33335) derivatives and compounds containing the 1,4-dioxane (B91453) moiety. The urea group is a well-established pharmacophore known for its ability to form strong hydrogen bonds with biological targets, a feature widely exploited in drug design. nih.gov The 1,4-dioxane ring is a saturated heterocycle often used as a solvent in chemical reactions, but its incorporation into molecular scaffolds can influence properties such as solubility, metabolic stability, and conformation. chemicalbook.com

A significant research gap exists in the dedicated study of this compound itself. There is a lack of published data on its synthesis, characterization, and biological activity. While general methods for the synthesis of unsymmetrical ureas are well-established, their specific application to create this compound has not been detailed in the available literature. organic-chemistry.org Furthermore, the unique conformational properties that the flexible 1,4-dioxane ring might impart to the urea functionality remain unexplored.

Key Research Gaps:

Lack of optimized and reported synthetic routes for this compound.

Absence of comprehensive spectroscopic and crystallographic data to understand its solid-state and solution-phase structure.

No reported investigations into its biological activities, such as enzyme inhibition or receptor binding.

The influence of the 1,4-dioxane moiety on the physicochemical properties (e.g., solubility, lipophilicity) of the urea scaffold has not been quantified.

Emerging Methodologies and Future Research Directions

Future research on this compound is likely to be driven by advancements in synthetic methodologies and a deeper exploration of its potential applications.

Emerging Synthetic Methodologies: The synthesis of unsymmetrical ureas has moved beyond traditional methods involving hazardous reagents like phosgene (B1210022). nih.gov Newer, safer, and more efficient methods could be applied to the synthesis of this compound. These include:

Catalytic Carbonylations: Palladium-catalyzed carbonylation of amines and azides offers a direct and efficient route to ureas. organic-chemistry.org

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements provide pathways to isocyanate intermediates, which can then react with (1,4-dioxan-2-yl)methanamine to form the target urea. nih.gov Microwave-assisted and flow chemistry approaches to these rearrangements can enhance safety and efficiency. nih.gov

Use of CO2 as a C1 Source: Metal-free methods utilizing carbon dioxide as a sustainable C1 building block for urea synthesis are gaining prominence. organic-chemistry.org

| Synthetic Method | Precursors | Key Advantages | Potential Challenges |

| Isocyanate Addition | (1,4-dioxan-2-yl)methanamine and an isocyanate | High yielding, well-established | Availability and handling of specific isocyanates |

| Catalytic Carbonylation | (1,4-dioxan-2-yl)methanamine, an amine, and CO | Avoids toxic phosgene, good functional group tolerance | Requires a metal catalyst and CO gas |

| Curtius Rearrangement | A carboxylic acid derived from 1,4-dioxane | Starts from readily available materials | Involves potentially hazardous azide (B81097) intermediates |

| CO2-based Synthesis | (1,4-dioxan-2-yl)methanamine, an amine, and CO2 | Sustainable, uses a renewable C1 source | Often requires specific catalysts and conditions |

Future Research Directions:

Medicinal Chemistry: A primary avenue for future research will be the synthesis and biological evaluation of this compound and its derivatives. The urea moiety is a key feature in many approved drugs, including anticancer and antiviral agents. nih.govfrontiersin.org The 1,4-dioxane ring could be explored for its potential to modulate pharmacokinetic properties.

Supramolecular Chemistry: Urea derivatives are excellent hydrogen bond donors and have been used in the design of receptors for anions and other guest molecules. nih.gov The unique stereochemistry of the 1,4-dioxane ring could lead to novel host-guest chemistries.

Materials Science: The incorporation of the polar 1,4-dioxane and the hydrogen-bonding urea group could lead to the development of new polymers or organogels with interesting properties.

Broader Impact of this compound Chemistry in Academic Research

The study of this compound, while specific, can have a broader impact on several areas of academic research.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (1,4-Dioxan-2-ylmethyl)urea, and how can purity be maximized?

- Methodology : Begin with nucleophilic substitution or urea coupling reactions, using precursors like 1,4-dioxane derivatives. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (polar solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Validate purity using -NMR (peak integration for byproduct detection) and mass spectrometry .

- Key Variables : Solvent polarity, temperature (50–80°C for urea formation), and stoichiometric ratios of reactants. Adjust based on intermediate stability observed in kinetic studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Approach : Combine - and -NMR to confirm the urea moiety (NH signals at δ 5–6 ppm) and dioxane ring protons (δ 3.5–4.5 ppm). Use IR spectroscopy to identify carbonyl (C=O stretch at ~1650 cm) and NH stretching bands (~3350 cm). For crystallinity analysis, employ X-ray diffraction if single crystals are obtainable .

Q. How should this compound be stored to ensure chemical stability?

- Guidelines : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis. Avoid exposure to moisture or acidic/basic conditions. Monitor degradation via periodic HPLC analysis (retention time shifts indicate instability) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

- Framework : Re-evaluate computational models (DFT or MD simulations) by incorporating solvent effects and crystal packing forces, which may alter electrostatic interactions. Cross-validate with experimental electric field measurements (e.g., synchrotron-based charge density analysis, as in 18-crown-6/urea systems) to identify discrepancies in dipole alignment or hydrogen-bonding networks .

- Case Study : In urea host-guest complexes, experimental fields of 10 GV/m were measured, highlighting the need to adjust computational dielectric constants .

Q. What strategies ensure reproducibility of toxicological data across different experimental models?

- Protocol : Follow EPA’s Systematic Review Protocol (2021) for data quality assessment. Use standardized assays (e.g., Ames test for mutagenicity, zebrafish models for acute toxicity). Address variability by controlling exposure concentrations, solvent carriers (e.g., DMSO vs. saline), and metabolic activation systems. Cross-reference with EPA/ATSDR toxicological profiles to identify data gaps .

Q. How can electrostatic interactions of this compound in host-guest systems be quantitatively analyzed?

- Techniques : Perform high-resolution X-ray/neutron diffraction to map charge densities and electrostatic potentials. Calculate dipole moments and compare with isolated molecules (gas-phase DFT). Use 2D electrostatic potential plots to visualize field alignment, as demonstrated in urea-crown ether complexes .

Q. What statistical methods are recommended for validating SAR (Structure-Activity Relationship) studies of this compound derivatives?

- Analysis : Apply multivariate regression to correlate substituent effects (e.g., dioxane ring modifications) with bioactivity. Use ANOVA to assess significance across replicates. For non-linear relationships, employ machine learning models (Random Forests, SVMs) trained on physicochemical descriptors (logP, polar surface area) .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。